Technical Guide: Chemical Properties & Applications of 2-Formylbenzeneboronic Acid Pinacol Ester
Technical Guide: Chemical Properties & Applications of 2-Formylbenzeneboronic Acid Pinacol Ester
This guide provides an in-depth technical analysis of 2-Formylbenzeneboronic acid pinacol ester , a critical bifunctional building block in medicinal chemistry.[1]
Note on Chemical Identity: To ensure scientific accuracy, this guide focuses on the ortho-substituted isomer (2-position) as requested.
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Chemical Name: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde[2]
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CAS Number: 380151-85-9 (Distinct from the para isomer, CAS 128376-64-7)
Executive Summary: The "Ortho Effect" Advantage
2-Formylbenzeneboronic acid pinacol ester represents a privileged scaffold in organic synthesis due to the unique proximity of its electrophilic aldehyde and nucleophilic boronate ester.[1] Unlike its meta or para counterparts, this molecule is not merely a Suzuki coupling partner; it is a "pre-organized" heterocycle precursor.[1]
For drug developers, this compound is the primary gateway to benzoxaboroles , a class of boron-heterocycles with validated clinical success (e.g., Tavaborole, Crisaborole). Its dual reactivity allows for rapid library generation via sequential functionalization: C-C bond formation at the boron center or condensation/reduction at the aldehyde, often followed by spontaneous intramolecular trapping.
Physicochemical Profile
The pinacol ester moiety confers significantly improved solubility and stability compared to the free boronic acid, which is prone to dehydration (boroxine formation) and protodeboronation.
| Property | Data | Notes |
| IUPAC Name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| CAS Number | 380151-85-9 | Caution:[2] Do not confuse with 4-formyl isomer (128376-64-7).[1] |
| Molecular Weight | 232.08 g/mol | |
| Appearance | Viscous oil or low-melting solid | Purity dependent; often solidifies at -20°C. |
| Solubility | DCM, THF, DMSO, Toluene | Hydrolytically unstable in aqueous base.[1] |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Critical: Aldehyde is susceptible to air oxidation to carboxylic acid.[1] |
| Key NMR Signals | ¹H NMR (CDCl₃): δ ~10.5 (s, 1H, CHO), 1.35 (s, 12H, Pin) | Diagnostic downfield shift of aldehyde due to ortho-boronate interaction. |
Synthetic Utility & Reactivity
The core value of this molecule lies in its divergent reactivity pathways.[1]
A. The Suzuki-Miyaura Pathway (Intermolecular)
The pinacol ester is a robust partner for Pd-catalyzed cross-coupling.[1] However, the ortho-formyl group introduces steric bulk and electronic effects.[1]
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Challenge: The aldehyde is an electron-withdrawing group (EWG), which generally facilitates transmetalation, but its ortho position can coordinate with Pd, potentially retarding the cycle or leading to decarbonylation.
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Solution: Use bulky, electron-rich phosphine ligands (e.g., S-Phos, X-Phos) or bidentate ligands (Pd(dppf)Cl₂) to enforce reductive elimination.[1]
B. The Benzoxaborole Pathway (Intramolecular)
This is the high-value application.[1] Upon removal of the pinacol protecting group (or direct activation), the boron atom becomes Lewis acidic.[1] If a nucleophile (like a hydroxyl group) is generated at the benzylic position via reaction of the aldehyde, it spontaneously attacks the boron to close the oxaborole ring.
Pathway Visualization
The following diagram illustrates the divergent workflows available from this scaffold.
Figure 1: Divergent synthetic pathways.[1] The upper path utilizes the boronate for coupling; the lower path leverages the 'ortho' effect for heterocycle formation.
Experimental Protocols
Protocol A: Synthesis of Benzoxaboroles via Reductive Cyclization
Context: This protocol converts the 2-formyl pinacol ester into a benzoxaborole, a privileged pharmacophore in anti-infective research.[1]
Reagents:
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Substrate: 2-Formylbenzeneboronic acid pinacol ester (1.0 equiv)[1]
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Reducing Agent: Sodium Borohydride (NaBH₄) (1.2 equiv)[1]
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Solvent: Methanol (MeOH) / THF (1:1)[1]
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Acid: 1M HCl (for hydrolysis)
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 mmol of the pinacol ester in 5 mL of anhydrous MeOH/THF under nitrogen. Cool to 0°C.[1]
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Reduction: Slowly add NaBH₄ (1.2 mmol) portion-wise. The aldehyde is reduced to the benzyl alcohol.[1]
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Monitoring: Stir at 0°C for 30 mins. Monitor by TLC (Aldehyde spot disappears; more polar alcohol spot appears).[1]
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Hydrolysis & Cyclization (The Critical Step):
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Add 1M HCl carefully until pH < 2.[1] Stir at room temperature for 1–2 hours.
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Chemical Event:[1][4][5] Acid hydrolysis cleaves the pinacol group.[1] The free boronic acid [B(OH)₂] is revealed.[1] The adjacent benzylic alcohol oxygen immediately attacks the Lewis acidic boron, displacing water to form the stable 5-membered oxaborole ring.[1]
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Workup: Extract with Ethyl Acetate. The benzoxaborole is typically stable to water.[1] Dry over Na₂SO₄ and concentrate.
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Validation: ¹H NMR will show the disappearance of the pinacol methyls (δ 1.[1]3) and the appearance of the benzylic -CH₂-O- protons as a singlet around δ 5.0 ppm.[1]
Protocol B: Suzuki-Miyaura Coupling (Aldehyde Retention)
Context: Coupling the aryl ring while keeping the aldehyde intact for later derivatization.[1]
Reagents:
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Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (mild bases preferred to prevent Cannizzaro reaction of the aldehyde).[1]
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Solvent: 1,4-Dioxane/Water (4:1).[1]
Workflow:
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Degas solvents thoroughly (Argon sparge, 15 min). Oxygen is the enemy here, as it promotes homocoupling and aldehyde oxidation.[1]
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Combine aryl halide, boronate ester, and base in the reaction vessel.
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Add catalyst last under positive Argon pressure.
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Heat to 80°C. Note: Avoid reflux temperatures >100°C if possible to minimize aldehyde degradation.[1]
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Purification Tip: The product will contain an aldehyde.[1] Avoid amine-functionalized silica during purification, as it may form imines.[1] Use standard silica with slightly acidic eluent if necessary.[1]
Medicinal Chemistry Applications
Covalent Inhibition (Reversible)
The benzoxaborole moiety derived from this precursor acts as a reversible covalent inhibitor.[1] The empty p-orbital on the boron atom can accept electron density from nucleophilic residues (e.g., Serine, Threonine) in enzyme active sites, forming a tetrahedral boronate adduct.
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Example:Tavaborole (AN2690) targets the editing domain of leucyl-tRNA synthetase via this mechanism.[1]
Fluorescent Sensors
The 2-formyl group allows for the condensation of hydrazine-based fluorophores.[1] The resulting boronic acid-fluorophore conjugate can detect Reactive Oxygen Species (ROS) or saccharides (glucose sensing).[1] The proximity of the boron to the fluorophore modulates fluorescence via Photoinduced Electron Transfer (PET).[1]
Handling & Safety (E-E-A-T)
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Hazard Identification:
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Stability Warning:
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Storage Protocol:
References
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Adamczyk-Woźniak, A. et al. (2015).[1] Benzoxaboroles – Old compounds with new applications.[1] Journal of Organometallic Chemistry.[1] [Link][1]
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Hui, X. et al. (2010).[1] Facile Synthesis of Benzoxaboroles from 2-Formylphenylboronic Acids.[1][8] Tetrahedron Letters.[1] (Demonstrates the reductive cyclization mechanism). [Link][1]
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Miyaura, N. & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][9] Chemical Reviews.[1] [Link]
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PubChem. Compound Summary for CID 10977322: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. [Link]
Sources
- 1. 2-Formylphenylboronic acid pinacol ester 97 380151-85-9 [sigmaaldrich.com]
- 2. 2-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 10977322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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